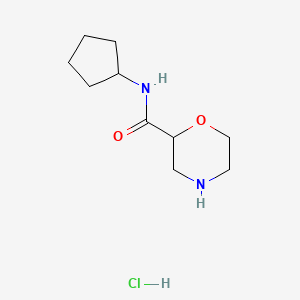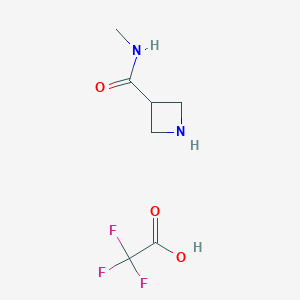![molecular formula C10H9Cl2N3O B1402492 1-(5-Chloro-1-phenyl-1H-[1,2,3]triazol-4-yl)-ethanone hydrochloride CAS No. 1361112-17-5](/img/structure/B1402492.png)
1-(5-Chloro-1-phenyl-1H-[1,2,3]triazol-4-yl)-ethanone hydrochloride
Overview
Description
Scientific Research Applications
Overview of Triazole Derivatives
1-(5-Chloro-1-phenyl-1H-[1,2,3]triazol-4-yl)-ethanone hydrochloride belongs to the class of triazole derivatives. Triazoles are a significant class of compounds in medicinal chemistry, offering a broad range of therapeutic applications due to their diverse biological activities. Recent research has focused on the synthesis, characterization, and exploration of the potential uses of various triazole derivatives, including those with the 1,2,3-triazole and 1,2,4-triazole moieties.
Therapeutic Potential and Applications
Anti-Inflammatory and Antimicrobial Applications : Triazole derivatives have been extensively studied for their anti-inflammatory and antimicrobial properties. They have shown considerable potential in developing new drugs targeting a variety of inflammatory and infectious diseases. The modifications in the triazole core structure, such as the inclusion of a chlorophenyl group, significantly impact their biological activity, making them effective against a wide range of bacterial and fungal pathogens (Ferreira et al., 2013).
Antitumoral and Antiviral Properties : The exploration of triazole derivatives in cancer and viral infection treatments has garnered attention due to their potent antitumoral and antiviral activities. These compounds, through various mechanisms, can inhibit the growth of cancer cells and prevent the replication of viruses, showcasing their versatility in treating complex diseases (Kaushik et al., 2019).
Corrosion Inhibition : Beyond their biomedical applications, some triazole derivatives have been investigated for their effectiveness as corrosion inhibitors. They provide a protective layer on metal surfaces, preventing the metal's degradation in aggressive environments. This application is particularly relevant in industrial settings where metal preservation is crucial (Hrimla et al., 2021).
Environmental Remediation : Triazole derivatives have also been explored for their role in environmental remediation, particularly in the treatment of organic pollutants through advanced oxidation processes. Their ability to act as redox mediators enhances the degradation efficiency of recalcitrant compounds, showcasing their potential in mitigating environmental pollution (Husain & Husain, 2007).
Future Directions
properties
IUPAC Name |
1-(5-chloro-1-phenyltriazol-4-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O.ClH/c1-7(15)9-10(11)14(13-12-9)8-5-3-2-4-6-8;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHMMCVABAJXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=N1)C2=CC=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)
![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)

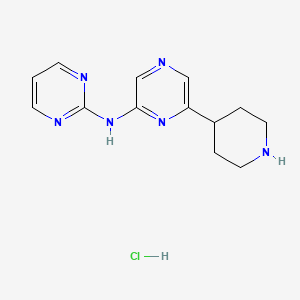
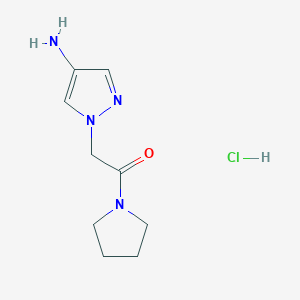
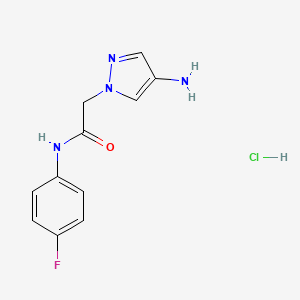
![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402422.png)
![[5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402424.png)
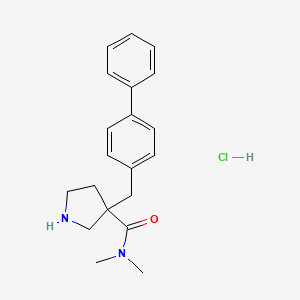
![1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride](/img/structure/B1402427.png)

